1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol
Overview
Description
1-(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol, also known as 4-bromo-2-naphthyl-N-methyl-iminomethane, is an organic compound that belongs to the family of naphthyl amines. It is a white to off-white crystalline solid with a melting point of around 140°C. This compound is widely used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of heterocyclic compounds, such as quinolines and indoles.
Scientific Research Applications
Tautomerism and Spectroscopic Studies
Tautomerism in Solution : Kamounah et al. (2007) studied the tautomerism of 4-((Phenylimino)methyl) naphthalene-1-ol, a compound related to 1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol, in solution using UV–Vis spectroscopy and quantum chemical calculations. They observed a complex equilibrium between enol- and keto-like forms and different types of dimers depending on the solvent used (Kamounah, Antonov, Petrov, & Zwan, 2007).
Controlled Shift in Tautomeric Equilibrium : Deneva et al. (2013) synthesized variants of 4-((phenylimino)methyl)naphthalen-1-ol and studied their tautomeric properties. They found that incorporating a flexible piperidine ring can control the shift in tautomeric equilibrium upon protonation/deprotonation in acetonitrile (Deneva, Manolova, Lubenov, Kuteva, Kamounah, Nikolova, Shivachev, & Antonov, 2013).
Solid State Tautomerism : Nedeltcheva et al. (2009) investigated the solid-state tautomerism of 2-((phenylimino)methyl)naphthalene-1-ol, noting that the keto tautomer predominates in the solid state. This shift from enol in dilute solution to keto in solid state was linked to dye aggregate formation (Nedeltcheva, Kamounah, Mirolo, Fromm, & Antonov, 2009).
Synthesis and Characterization
- Schiff Base Synthesis : Rauf et al. (2015) successfully synthesized 1-((4-bromophenylimino)methyl)naphthalen-2-ol (BPIMN) and characterized it using NMR, FTIR, and UV-Vis spectroscopy. They also investigated the photometric and electrochemical fate of BPIMN across different pH ranges (Rauf, Shah, Abbas, Rana, Khan, Ali, ZIA-UR-REHMAN, Qureshi, Kraatz, & Bélanger-Gariépy, 2015).
Biological and Chemical Applications
Antioxidant Activities : Ozen, Macit, and Toka (2018) screened and evaluated the antioxidant activities of various naphthalene compounds, including derivatives of this compound. They found significant antioxidant potential in these compounds, particularly in inhibiting lipid peroxidation (Ozen, Macit, & Toka, 2018).
Fluorescent Probe for Al(III) : A study by Karak et al. (2012) on a naphthalene-based compound related to this compound showed its application as a blue-emitting fluorescent probe for detecting Al(III) ions in cells (Karak, Lohar, Banerjee, Sahana, Hauli, Mukhopadhyay, Matalobos, & Das, 2012).
Antibacterial Activities : Research by Hui, Zhou, and You (2009) on Schiff base complexes containing 1-[(2-ethylaminoethylimino)methyl]-naphthalen-2-ol, a structurally related compound, revealed significant antibacterial activities (Hui, Zhou, & You, 2009).
properties
IUPAC Name |
1-[(4-bromophenyl)iminomethyl]naphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO/c18-13-6-8-14(9-7-13)19-11-16-15-4-2-1-3-12(15)5-10-17(16)20/h1-11,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLPAZKKRLOYAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418834 | |
Record name | NSC158630 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10418834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3230-63-5 | |
Record name | NSC158630 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC158630 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10418834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-BROMOPHENYLIMINOMETHYL)-2-NAPHTHOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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